Conessine

概要

説明

準備方法

コネシンは、ホラレナ・アンチジセンテリカなどの植物源から単離することができます。 単離および精製プロセスには、カラムクロマトグラフィーと薄層クロマトグラフィーを用いてメタノールを溶媒系として使用する工程が含まれます 。 さまざまな有機および無機エリシターを使用して、ホラレナ・アンチジセンテリカの樹皮由来カルス培養において、コネシンのインビトロでの誘導が達成されました 。 コネシンの最大量は、特定の成長調節剤を添加したMS培地で培養されたカルスで達成されました .

化学反応の分析

コネシンは、酸化、還元、置換などのさまざまな化学反応を受けます。 これらの反応で使用される一般的な試薬には、フェニルアラニン、チロシン、キトサン、トリプトファン、カゼイン加水分解物、プロリン、スクロース、酵母エキスなどがあります 。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .

科学研究への応用

コネシンは、幅広い科学研究用途があります。

科学的研究の応用

Antiviral Properties

Recent studies have demonstrated that conessine exhibits broad-spectrum antiviral activity against various enveloped viruses. Notably, it has shown efficacy against:

- Dengue Virus (DENV)

- Vesicular Stomatitis Virus (VSV)

- Herpes Simplex Virus (HSV)

This compound operates by inhibiting viral replication at multiple stages of the viral life cycle, including internalization and RNA replication. Its mechanism appears to involve regulation of cholesterol levels, which is crucial for viral entry and replication .

Anti-Malarial Activity

This compound has been extensively studied for its anti-malarial properties. The compound demonstrated significant in vitro activity against Plasmodium berghei, with an IC₅₀ value of 1.9 μg/ml. In vivo studies revealed that at a dosage of 10 mg/kg, this compound achieved an 88.95% reduction in parasitemia in infected mice . These findings suggest that this compound could serve as a lead compound for developing new anti-malarial therapies.

Antibiotic Resistance Modulation

This compound has shown potential as an inhibitor of multidrug efflux pumps in bacteria, particularly Pseudomonas aeruginosa. It enhances the efficacy of antibiotics by acting as a permeabilizer, significantly lowering minimum inhibitory concentrations (MICs) for various antibiotics when used in combination . This property may provide a novel approach to combat antibiotic resistance.

Central Nervous System Effects

As a potent antagonist of histamine H3 receptors, this compound exhibits central nervous system activity. Studies indicate that it can penetrate the blood-brain barrier and reach high concentrations in the brain, suggesting potential applications in treating neurological disorders . Its sedative and CNS depressant activities may be beneficial in managing conditions such as anxiety or insomnia.

Anti-Inflammatory and Muscle Atrophy Prevention

This compound's anti-inflammatory effects have been highlighted in recent research, where it was shown to inhibit pathways associated with muscle atrophy, specifically targeting NF-κB and FoxO3a signaling pathways. This suggests that this compound may have therapeutic potential in preventing muscle wasting associated with chronic diseases or aging .

Cytotoxicity and Cancer Research

The cytotoxic properties of this compound have been investigated in cancer research. It exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells, indicating its potential as an anti-cancer agent. Further studies are required to explore its mechanisms and optimize its use in oncology .

Data Summary Table

| Application Area | Mechanism/Effect | Key Findings |

|---|---|---|

| Antiviral | Inhibits viral replication | Effective against DENV, VSV, HSV |

| Anti-Malarial | Reduces parasitemia | 88.95% reduction at 10 mg/kg |

| Antibiotic Resistance | Inhibits efflux pumps | Lowers MICs for antibiotics |

| CNS Effects | H3 receptor antagonist | High brain concentration; potential sedative effects |

| Anti-Inflammatory | Inhibits NF-κB/FoxO3a pathways | Prevents muscle atrophy |

| Cytotoxicity | Selective toxicity against cancer cells | Potential anti-cancer properties |

Case Studies and Future Directions

- Antiviral Efficacy : A study highlighted this compound's ability to inhibit DENV replication through cholesterol regulation, suggesting further exploration into its antiviral mechanisms could yield new treatments for viral infections .

- Anti-Malarial Research : Ongoing investigations into chemically modified derivatives of this compound aim to enhance its potency and reduce toxicity while maintaining efficacy against malaria .

- CNS Applications : Research into this compound's CNS effects could lead to new treatments for neurological disorders, particularly those involving histamine dysregulation.

作用機序

コネシンは、ヒスタミン拮抗薬として作用し、H3サブタイプに対して選択性を持ち、親和性はpKi = 8.27です 。 エンベロープウイルスのエンドサイトーシスを阻害し、初期段階でRNA複製または翻訳を阻害します 。 コネシンはまた、コレステロールの生合成、代謝、または恒常性に影響を与え、抗ウイルス活性に寄与しています 。 さらに、脳内の神経伝達物質であるヒスタミンを増加させ、アセチルコリンエステラーゼ活性を阻害することにより、認知機能を向上させます .

類似化合物の比較

コネシンは、ヒスタミンH3受容体拮抗作用と広スペクトル抗ウイルス活性という選択性を備えたステロイドアルカロイドの中でユニークな存在です 。類似の化合物には次のものがあります。

コナニン: コネシンの構造誘導体であり、類似の生物活性があります.

シクロビロブキシンD: 心臓血管および脳血管の治療用途がある別のステロイドアルカロイドです.

アビラテロンアセテート: 前立腺がんの治療に使用されるステロイド系抗アンドロゲン薬です.

コネシンのヒスタミン拮抗作用、抗ウイルス作用、抗菌作用、認知機能向上作用を組み合わせた独自の特性は、他のステロイドアルカロイドとは一線を画しています。

類似化合物との比較

Conessine is unique among steroidal alkaloids due to its selective histamine H3 receptor antagonism and broad-spectrum antiviral activity . Similar compounds include:

Conanine: A structural derivative of this compound with similar biological activities.

Cyclovirobuxine D: Another steroidal alkaloid with cardiovascular and cerebrovascular therapeutic applications.

Abiraterone acetate: A steroidal antiandrogen medication used for prostate cancer treatment.

This compound’s unique combination of histamine antagonism, antiviral, antimicrobial, and cognitive-enhancing properties sets it apart from other steroidal alkaloids.

生物活性

Conessine is a steroidal alkaloid primarily extracted from the plant Holarrhena antidysenterica. This compound has garnered attention for its diverse biological activities, including anti-malarial, neuroprotective, anti-inflammatory, and antimicrobial properties. This article provides an overview of the biological activity of this compound, supported by data tables and relevant case studies.

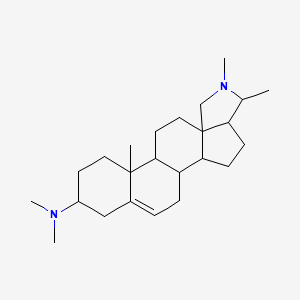

Chemical Structure

The chemical structure of this compound is characterized by a complex steroid framework, which is essential for its biological activity.

1. Anti-Malarial Activity

This compound exhibits significant anti-malarial properties. A study reported that it has an in vitro IC50 value of 1.9 μg/ml against Plasmodium falciparum using the schizont maturation assay and 1.3 μg/ml using the pLDH assay. In vivo studies showed that this compound reduced parasitemia by 88.95% at a dosage of 10 mg/kg in P. berghei-infected mice, demonstrating its potential as an effective anti-malarial agent (Table 1).

| Dosage (mg/kg) | Parasitemia Reduction (%) |

|---|---|

| 10 | 88.95 |

| 50 | 71.6 |

Table 1: Efficacy of this compound in Reducing Parasitemia

2. Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, particularly under conditions of oxidative stress. A study highlighted improvements in memory retrieval and recognition memory consolidation in animal models subjected to elevated oxidative stress levels after this compound treatment (Morais-Silva et al.) .

3. Anti-Inflammatory Activity

This compound has been shown to inhibit the NF-κB and FoxO3a signaling pathways, which are crucial in regulating inflammation and muscle atrophy. In a luciferase reporter assay, this compound treatment significantly suppressed NF-κB-dependent transcriptional activity in a dose-dependent manner (Figure 1). This suggests that this compound could be utilized to mitigate muscle wasting conditions by downregulating the expression of MuRF1 and atrogin-1, which are associated with muscle atrophy.

4. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains, including several species of Bacillus. The compound's effectiveness against these pathogens highlights its potential as a natural antimicrobial agent .

Study on Muscle Atrophy

A significant study explored the effects of this compound on dexamethasone-induced muscle atrophy in rats. The results indicated that this compound treatment led to a notable reduction in muscle loss by inhibiting autophagic flux and modulating key signaling pathways involved in muscle degradation (Figure 2) .

特性

IUPAC Name |

N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N2/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5/h6,16,18-22H,7-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLGAQQQNWMVMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859475 | |

| Record name | N,N-Dimethylcon-5-enin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-06-5 | |

| Record name | conessine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。